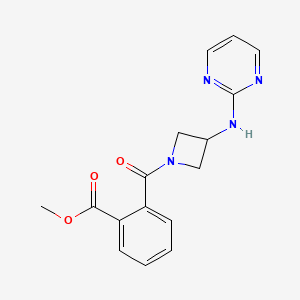

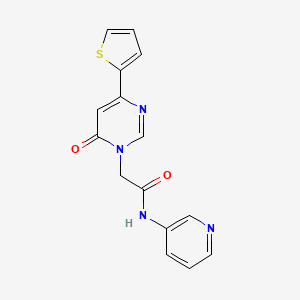

![molecular formula C24H28N4O2S B2410540 2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242878-16-5](/img/structure/B2410540.png)

2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

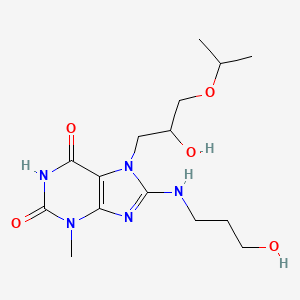

The compound “2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with a complex structure . It is available for purchase from certain chemical vendors.

Synthesis Analysis

The synthesis of similar compounds, such as piperidone analogs, has been studied extensively . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, and it includes several functional groups. The compound contains a piperidine ring, a thieno[3,2-d]pyrimidin-4(3H)-one group, and a phenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 431.6 g/mol, XLogP3-AA of 3, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, rotatable bond count of 3, exact mass of 431.22426310 g/mol, monoisotopic mass of 431.22426310 g/mol, topological polar surface area of 89.2 Ų, heavy atom count of 30, and formal charge of 0 .Aplicaciones Científicas De Investigación

Structural Characterization and Analgesic Action

- Research has delved into the structural characterization of isothiazolopyridines of the Mannich base type, including X-ray analysis. This study highlights the molecular packing influenced by hydrogen bonds and π…π interactions, emphasizing the importance of geometrical and electronic parameters of molecules in their analgesic action. Computational investigations further correlated charge distribution with molecular conformation and analgesic effectiveness, showcasing a methodology for examining the relationship between structure and pharmacological activity (Karczmarzyk & Malinka, 2008).

Drug-Likeness and Histamine H3 Receptor Ligands

- Another study focused on the drug-likeness of 2-aminopyrimidines as ligands for human histamine H3 receptors. This research underlined the significance of specific structural modifications to enhance receptor affinity and selectivity, providing a template for developing compounds with high therapeutic potential. The application of metric analyses for predicting lipophilicity and molecular efficiency was highlighted, offering insights into the design of compounds with optimized pharmacological profiles (Sadek et al., 2014).

One-Pot Synthesis and Self-Assembly

- The novel one-pot synthesis of 2-aminopyrimidinones and their self-assembly were explored in another study. This research provides a methodological approach to synthesizing and characterizing compounds with potential for diverse applications, including medicinal chemistry. X-ray crystallography confirmed self-assembly and hydrogen bonding among these compounds, suggesting their utility in studying molecular interactions and assembly processes (Bararjanian et al., 2010).

Anti-Angiogenic and DNA Cleavage Studies

- Additionally, research into N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has revealed their potential in anti-angiogenic and DNA cleavage studies. This work not only showcases the synthesis and characterization of novel piperidine analogs but also their application in evaluating biological activities relevant to anticancer research (Kambappa et al., 2017).

Propiedades

IUPAC Name |

2-[3-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S/c1-16-7-5-11-27(13-16)23(30)18-10-6-12-28(14-18)24-25-20-19(17-8-3-2-4-9-17)15-31-21(20)22(29)26-24/h2-4,8-9,15-16,18H,5-7,10-14H2,1H3,(H,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCBXVWQDIRCSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

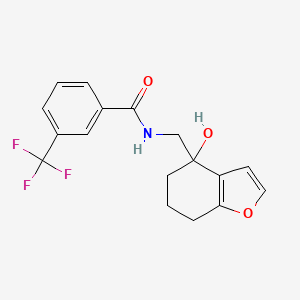

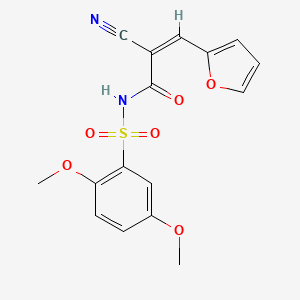

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)

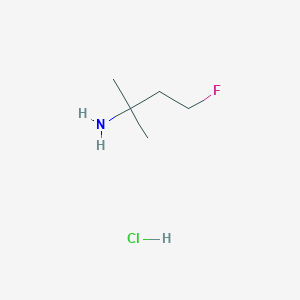

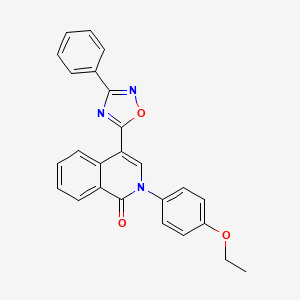

![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)

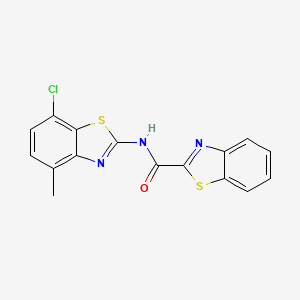

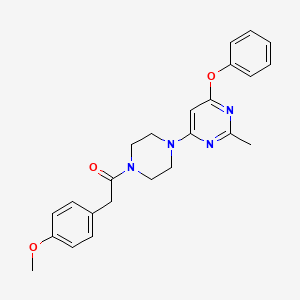

![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)